molecular formula C9H10N2O2 B13020095 2-Acetylbenzohydrazide

2-Acetylbenzohydrazide

Cat. No.: B13020095
M. Wt: 178.19 g/mol
InChI Key: LQPKXNWBLVBVQP-UHFFFAOYSA-N
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Description

2-Acetylbenzohydrazide is an organic compound with the molecular formula C9H10N2O2. It is a derivative of benzohydrazide, where an acetyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetylbenzohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of benzohydrazide with acetic anhydride. The reaction typically occurs under reflux conditions, where benzohydrazide is dissolved in a suitable solvent, such as ethanol or methanol, and acetic anhydride is added slowly. The mixture is then heated to reflux for several hours, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Acetylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The acetyl group or other substituents on the benzene ring can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-Acetylbenzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research has shown that this compound derivatives have potential therapeutic applications, including as anti-inflammatory and analgesic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-acetylbenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Acetylbenzohydrazide can be compared with other similar compounds, such as:

    Benzohydrazide: The parent compound, which lacks the acetyl group.

    N’-Acetylbenzohydrazide: A closely related compound with similar chemical properties.

    2-Acetylbenzoic acid: Another derivative with an acetyl group attached to the benzene ring.

The uniqueness of this compound lies in its specific reactivity and the presence of both the acetyl and hydrazide functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-acetylbenzohydrazide

InChI

InChI=1S/C9H10N2O2/c1-6(12)7-4-2-3-5-8(7)9(13)11-10/h2-5H,10H2,1H3,(H,11,13)

InChI Key

LQPKXNWBLVBVQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)NN

Origin of Product

United States

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